molecular formula C12H11ClN2O B8329083 4-Chloro-5-methoxy-6-p-tolylpyrimidine

4-Chloro-5-methoxy-6-p-tolylpyrimidine

Cat. No.: B8329083
M. Wt: 234.68 g/mol
InChI Key: LNTLGDBSIWFOEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-5-methoxy-6-p-tolylpyrimidine is a pyrimidine derivative with a chlorine atom at position 4, a methoxy group at position 5, and a para-methylphenyl (p-tolyl) group at position 6. Pyrimidines are pivotal in medicinal chemistry due to their role as scaffolds in drug design, particularly for kinase inhibitors and antiviral agents.

Properties

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

4-chloro-5-methoxy-6-(4-methylphenyl)pyrimidine

InChI

InChI=1S/C12H11ClN2O/c1-8-3-5-9(6-4-8)10-11(16-2)12(13)15-7-14-10/h3-7H,1-2H3

InChI Key

LNTLGDBSIWFOEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NC=N2)Cl)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Electronic and Steric Properties

The electronic and steric profiles of pyrimidine derivatives are heavily influenced by substituent positions and functional groups. Below is a comparative analysis:

Table 1: Substituent Comparison and Key Properties
Compound Name 4-Substituent 5-Substituent 6-Substituent Key Interactions/Properties Applications References
4-Chloro-5-methoxy-6-p-tolylpyrimidine Cl OMe p-tolyl High lipophilicity; moderate steric bulk Pharmaceutical intermediates
4,6-Dichloro-5-methoxypyrimidine Cl OMe Cl Cl···N interactions (3.09–3.10 Å); 3D crystal framework Crystallography studies
4-Chloro-6-methoxy-2-methylpyrimidin-5-amine Cl NH₂ OMe Hydrogen bonding via NH₂; enhanced solubility Synthesis of antiviral agents
5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid COOH Cl OH Acidic (carboxylic acid); hydrogen-bonding networks Antibacterial agent precursors
4-Chloro-5-cyano-2-methylthio-6-(p-tolyl)pyrimidine Cl CN p-tolyl Electron-withdrawing cyano group; increased reactivity Kinase inhibitor candidates
Key Observations:
  • Electron-Withdrawing vs. Donating Groups: The methoxy group in the target compound donates electrons, stabilizing the pyrimidine ring, whereas cyano (CN) or chloro substituents (e.g., in ) withdraw electrons, enhancing susceptibility to nucleophilic substitution .
  • Crystal Packing : 4,6-Dichloro-5-methoxypyrimidine forms a 3D framework via Cl···N interactions, whereas the p-tolyl group in the target compound likely promotes π-π stacking, altering solid-state behavior .

Data Tables

Table 2: Melting Points and Physical Properties

Compound Name Melting Point (K) Solubility Profile Notable Features
This compound Not reported Likely low in water High lipophilicity (logP ~3.5 est.)
4,6-Dichloro-5-methoxypyrimidine 313–315 Soluble in acetonitrile 3D Cl···N crystal framework
4-Chloro-5-cyano-2-methylthio-6-(p-tolyl)pyrimidine Not reported Moderate in DMSO Reactive cyano group at C5

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